molecular formula C10H12N2O2 B3319383 (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 1104077-35-1

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B3319383
CAS No.: 1104077-35-1
M. Wt: 192.21 g/mol
InChI Key: GTIQLEDULSYILD-UHFFFAOYSA-N
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Description

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a pyridin-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Introduction of Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridin-2-yl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are employed under suitable conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as carboxylates or ketones.

    Reduction Products: Reduced forms like alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Pyridin-3-yl)pyrrolidine-2-carboxylic acid: Similar structure but with the pyridinyl group at a different position.

    (2S)-1-(Pyridin-4-yl)pyrrolidine-2-carboxylic acid: Another positional isomer with the pyridinyl group at the 4-position.

    (2S)-1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar compound with the carboxylic acid group at a different position on the pyrrolidine ring.

Uniqueness

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific structural arrangement, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

1-pyridin-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-7-12(8)9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIQLEDULSYILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid

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